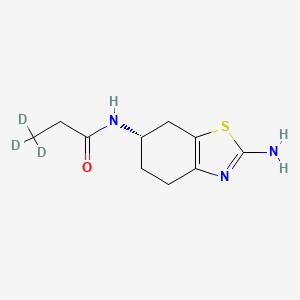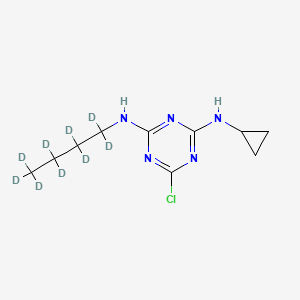
イソニアジド-d4
概要
説明
Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . It is often used with other drugs to treat tuberculosis (TB) or for latent tuberculosis infection . Isoniazid is a highly specific agent, ineffective against other microorganisms .
Synthesis Analysis
A series of isoniazid–pyrimidine conjugates were synthesized in good yields and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis . Another study reported the synthesis of two novel pharmaceutical co-crystals INHGA and PGA in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former .Chemical Reactions Analysis
Isoniazid is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . A study proposed a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS to simultaneously quantify 39 carboxyl-containing metabolites (CCMs) of 5 different types .科学的研究の応用
イソニアジド-d4 は、アイソトープ標識イソニアジドとしても知られており、いくつかの科学研究用途があります。以下は、ユニークな用途に焦点を当てた包括的な分析です。:
治療薬モニタリング
This compoundは、臨床研究における治療薬モニタリングに使用できます。 これは、患者の血液中の薬物濃度を測定して、投与量が毒性を持たずに治療範囲内にあることを確認するプロセスです .
遺伝子型-表現型関連研究
研究者は、this compoundを使用して、イソニアジド代謝の遺伝子型-表現型関連を研究しています。 これは、遺伝的変異が薬物の代謝プロファイルとその関連する影響にどのように影響するかを理解するのに役立ちます .
肝毒性研究
This compoundは、イソニアジド誘発肝毒性の研究に役立ちます。 イソニアジドの肝毒性効果を特定し、そのメカニズムを理解するのに役立ちます .
母集団薬物動態モデリング
イソニアジドは、母集団薬物動態モデリングに使用され、母集団データに基づいてイソニアジドの初期投与量を予測します。母集団データは、個体間の遺伝的差異により異なる場合があります .
結核化学療法
結核治療における第一選択薬として、this compoundの作用機序とその化学療法レジメンにおける有効性は、重要な研究分野です .
抗マイコバクテリアの可能性
This compoundとその誘導体の抗マイコバクテリアの可能性が評価され、結核などのマイコバクテリア感染症に対する新しい治療法を開発しています .
細胞毒性活性研究
This compoundは、細胞を殺す能力である細胞毒性活性を示すことが報告されています。 この特性は、がん治療における潜在的な用途のために研究されています .
急性毒性研究
急性毒性に関するthis compoundの研究は、薬物とその誘導体の安全性プロファイルを決定するのに役立ちます。これは、新しい治療薬の開発にとって重要です .
作用機序
Target of Action
Isoniazid-d4, a deuterated form of Isoniazid, is primarily active against organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid-d4 is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The antimicrobial activity of Isoniazid-d4 is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Biochemical Pathways
The biochemical pathways affected by Isoniazid-d4 are primarily related to the synthesis of mycolic acids, an essential component of the bacterial cell wall . By inhibiting mycolic acid synthesis, Isoniazid-d4 interferes with cell wall synthesis, leading to a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Pharmacokinetics
For its parent compound isoniazid, the estimated absorption rate constant (k a ), oral clearance (cl/f), and apparent volume of distribution (v 2 /f) were reported as 394 ± 044 h −1, 182 ± 245 L⋅h −1, and 568 ± 553 L, respectively . The NAT2 genotypes had different effects on the CL/F and F M .
Result of Action
The result of Isoniazid-d4 action is the inhibition of the growth of Mycobacterium species, specifically M. tuberculosis, M. bovis and M. kansasii . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Safety and Hazards
生化学分析
Biochemical Properties
Isoniazid-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The drug’s antimicrobial activity is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis . This interaction disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Cellular Effects
Isoniazid-d4 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism . It is active against both intracellular and extracellular Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of Isoniazid-d4 involves its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Temporal Effects in Laboratory Settings
It is known that the organism is most susceptible to Isoniazid-d4 during its logarithmic phase of growth .
Dosage Effects in Animal Models
The effects of Isoniazid-d4 vary with different dosages in animal models. For instance, in a mouse model of pellagra-related nausea induced by feeding mice a low-niacin diet and administering Isoniazid-d4, it was observed that the drug induced pica in mice fed a low-niacin diet .
Metabolic Pathways
Isoniazid-d4 is involved in several metabolic pathways. Enzymatic acylation of Isoniazid-d4 by N-arylaminoacetyl transferases (NATs) reduces the therapeutic effectiveness of the drug . This acetylation represents a major metabolic pathway for Isoniazid-d4 in human beings .
特性
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWMOHMRWLFEY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662042 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774596-24-6 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Q1: Why is Isoniazid-d4 used as an internal standard for Isoniazid quantification in this study?
A: Isoniazid-d4, a deuterated form of Isoniazid, serves as an ideal internal standard due to its similar chemical behavior to the analyte (Isoniazid) during sample preparation and analysis. Using a stable isotope-labeled analog like Isoniazid-d4 helps correct for variability in extraction efficiency, ionization suppression, and other factors that can impact accurate quantification. [] This leads to more reliable and precise measurements of Isoniazid concentrations in serum samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)



![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
